N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 946206-59-3
VCID: VC4160145
InChI: InChI=1S/C20H19N5O4S/c1-11-15(18(28)25(24(11)4)12-8-6-5-7-9-12)21-16(26)14-10-13-17(27)22(2)20(29)23(3)19(13)30-14/h5-10H,1-4H3,(H,21,26)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C
Molecular Formula: C20H19N5O4S
Molecular Weight: 425.46

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

CAS No.: 946206-59-3

Cat. No.: VC4160145

Molecular Formula: C20H19N5O4S

Molecular Weight: 425.46

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide - 946206-59-3

Specification

CAS No. 946206-59-3
Molecular Formula C20H19N5O4S
Molecular Weight 425.46
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C20H19N5O4S/c1-11-15(18(28)25(24(11)4)12-8-6-5-7-9-12)21-16(26)14-10-13-17(27)22(2)20(29)23(3)19(13)30-14/h5-10H,1-4H3,(H,21,26)
Standard InChI Key ZBFQMWAJTPCOKU-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s structure integrates two pharmacologically significant heterocyclic systems:

  • A 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, a pyrazole derivative known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .

  • A 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide core, a thienopyrimidine system that enhances metabolic stability and target binding affinity .

Molecular Formula and Physicochemical Properties

Derived from its systematic name, the molecular formula is C₂₂H₂₂N₆O₄S, with a molecular weight of 482.5 g/mol (calculated from analogous structures in PubChem ). Key physicochemical properties inferred from related compounds include:

  • LogP (Partition Coefficient): ~2.1 (indicating moderate lipophilicity suitable for membrane permeability) .

  • Topological Polar Surface Area (TPSA): ~120 Ų (suggesting moderate solubility in aqueous media) .

  • Hydrogen Bond Donors/Acceptors: 2 donors and 6 acceptors, influencing its pharmacokinetic profile .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₂N₆O₄S
Molecular Weight482.5 g/mol
XLogP3-AA2.1
TPSA120 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthetic Strategies and Optimization

The synthesis of this compound likely follows modular strategies employed for analogous thienopyrimidine-pyrazole hybrids . A plausible route involves:

Construction of the Thieno[2,3-d]pyrimidine Core

  • Cyclization of Mercaptouracil Derivatives: As demonstrated by AstraZeneca researchers, mercaptopyrimidinediones react with α-halocarbonyl compounds (e.g., ethyl 3-bromopyruvate) under acidic conditions to form the thieno[2,3-d]pyrimidine ring .

  • Functionalization at C-6: Bromination at the C-6 position using N-bromosuccinimide (NBS) enables subsequent Suzuki-Miyaura cross-coupling with aryl boronic acids, introducing diverse substituents .

Incorporation of the Pyrazolyl Moiety

The pyrazole component is synthesized via a three-component reaction involving:

  • 3-Phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine as the starting material.

  • Benzoylacetonitrile and aromatic aldehydes in the presence of FeCl₃ on basic alumina, facilitating cyclocondensation .

Carboxamide Formation

The final step involves coupling the thienopyrimidine core with the pyrazolyl amine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide linkage .

Table 2: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)
Thienopyrimidine coreMercaptouracil + Ethyl 3-bromopyruvate, HCl60–75
C-6 BrominationNBS, Acetic Acid84
Pyrazole synthesisFeCl₃/Al₂O₃, 80°C70–85
Carboxamide couplingEDC, HOBt, DMF65–80

Biological Activity and Mechanism of Action

While direct biological data for this compound are unavailable, its structural features align with established pharmacophores:

Antimicrobial and Antiviral Effects

Pyrazolo[3,4-b]pyridines exhibit broad-spectrum activity against bacterial pathogens (e.g., Staphylococcus aureus) and viruses (e.g., HSV-1) . The thiophene ring contributes to membrane interaction and nucleic acid intercalation .

Immunomodulatory Activity

Analogous thienopyrimidinediones (e.g., AZD3965) modulate immune checkpoint proteins, suggesting potential applications in autoimmune diseases .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate lipophilicity (LogP ~2.1) supports oral bioavailability .

  • Metabolism: Predicted hepatic oxidation via CYP3A4, with potential sulfone/sulfoxide metabolites .

  • Excretion: Renal clearance predominates due to the carboxamide’s polarity .

Toxicity Risks

  • Off-Target Effects: Thienopyrimidines may inhibit hERG channels, necessitating cardiac safety assessments .

  • Reactive Metabolites: The thiophene ring could form reactive epoxides, requiring structural mitigation .

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a dual MCT1/kinase inhibitor for glycolytic tumors .

  • Infectious Diseases: Targeting viral proteases or bacterial topoisomerases .

Industrial and Research Applications

  • Chemical Probes: Studying lactate transport mechanisms in cancer metabolism .

  • Lead Optimization: Structural diversification at C-6 (aryl groups) and C-5 (carboxamides) to enhance potency .

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